N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide
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Description
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-chloro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN6O3S and its molecular weight is 456.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-dependent kinase 2 (CDK2) and Protein kinase B (PKB or Akt) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, while PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It acts as an ATP-competitive inhibitor , binding to the ATP-binding pocket of these kinases . This prevents the phosphorylation of downstream targets, thereby inhibiting the progression of the cell cycle and cell proliferation .
Biochemical Pathways
The inhibition of CDK2 and PKB affects several biochemical pathways. In the case of CDK2, its inhibition leads to a reduction in the phosphorylation of retinoblastoma, a protein that controls progression through the cell cycle . This results in cell cycle arrest at the S and G2/M phases .
For PKB, its inhibition affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in promoting cell proliferation and survival . The inhibition of PKB leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Pharmacokinetics
The optimization of lipophilic substitution within a series of similar compounds provided nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Result of Action
The result of the compound’s action is a reduction in cell proliferation and induction of apoptosis . This is due to the inhibition of key kinases involved in cell cycle progression and survival signaling pathways . In particular, the compound has shown potent antiproliferative activity against a panel of 13 cancer cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other molecules can affect the activity of many drugs
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S/c1-30-18-8-7-16(11-17(18)21)31(28,29)26-15-5-3-14(4-6-15)25-19-12-20(23-13-22-19)27-10-2-9-24-27/h2-13,26H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARJRTMMNNSXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.